molecular formula C8H8N2O2S2 B3325247 3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 20926-33-4

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B3325247
CAS RN: 20926-33-4
M. Wt: 228.3 g/mol
InChI Key: RFDABPDQNQBOJV-UHFFFAOYSA-N
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Description

“3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a type of 1,2,4-thiadiazine 1,1-dioxide, which is a class of compounds known for their cardiovascular and hypertensive effects . They are also known to act as ATP-sensitive potassium channel openers .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The intermediates in the reaction with 2-chlorobenzenesulfonamide, substituted amidines, are successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazine 1,1-dioxides are quite diverse. For instance, they can be prepared from the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .

Scientific Research Applications

Synthesis and Structural Studies

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and related compounds have been the subject of extensive research, particularly in the field of medicinal chemistry. A study by Pirotte, de Tullio, and colleagues (2013) described the synthesis of various 1,4,2-benzodithiazine 1,1-dioxides and their biological activities on pancreatic β-cells and smooth muscle cells. These compounds were evaluated as potential ATP-sensitive potassium channel openers, a key target in various therapeutic interventions (Pirotte et al., 2013).

Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), a compound closely related to 3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, has been identified as an effective catalyst in organic synthesis. Khazaei et al. (2015) demonstrated its use in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting its significance in facilitating multi-component reactions in aqueous media (Khazaei et al., 2015).

Potential in Alzheimer's Disease Imaging

In the context of neurodegenerative diseases like Alzheimer's, research has focused on developing PET tracers for imaging. Miao et al. (2019) synthesized a carbon-11-labeled AMPAR allosteric modulator based on a 3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide framework. This tracer shows promise in imaging studies related to Alzheimer's disease, marking a significant step in the development of diagnostic tools for such conditions (Miao et al., 2019).

Pharmacological Evaluation for K(ATP) Channel Activation

The benzothiadiazine class, to which 3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide belongs, has been evaluated for its potential as a K(ATP) channel activator. This research is crucial in understanding the modulation of insulin release and vascular smooth muscle relaxation. Boverie et al. (2005) explored the impact of substituents in the 7- and 3-positions of 4H-1,2,4-benzothiadiazine 1,1-dioxides, discovering that these modifications significantly influence potency and tissue selectivity (Boverie et al., 2005).

Mechanism of Action

1,2,4-Benzothiadiazine 1,1-dioxides are known to act as ATP-sensitive potassium channel openers . This activity results in the inhibition of insulin release .

properties

IUPAC Name

3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-13-8-9-6-4-2-3-5-7(6)14(11,12)10-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDABPDQNQBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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